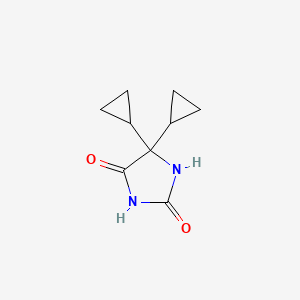

5,5-Dicyclopropylimidazolidine-2,4-dione

説明

5,5-Dicyclopropylimidazolidine-2,4-dione is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of imidazolidine-2,4-dione, featuring two cyclopropyl groups attached to the 5th position of the imidazolidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dicyclopropylimidazolidine-2,4-dione typically involves the reaction of cyclopropylamine with phosgene to form cyclopropyl isocyanate. This intermediate is then reacted with glycine to yield the desired product. The reaction conditions often include:

Temperature: Moderate temperatures (around 50-70°C)

Solvent: Common solvents like dichloromethane or toluene

Catalysts: Basic catalysts such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction conditions and scalability, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

5,5-Dicyclopropylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring, often using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Sodium azide in dimethyl sulfoxide (DMSO)

Major Products Formed

Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives with oxidized functional groups

Reduction: Formation of reduced imidazolidine derivatives

Substitution: Formation of substituted imidazolidine derivatives with various functional groups

科学的研究の応用

Antimicrobial Activity

Research has demonstrated that imidazolidine derivatives, including 5,5-dicyclopropylimidazolidine-2,4-dione, exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, derivatives of imidazolidine-2,4-dione have shown efficacy against Staphylococcus aureus and Escherichia coli in vitro .

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have shown that certain derivatives can suppress the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest . The specific structure of this compound may enhance its interaction with biological targets involved in tumor growth.

Central Nervous System Activity

Recent studies have explored the central nervous system (CNS) activity of imidazolidine derivatives. For example, pharmacological screening has suggested that certain derivatives may possess analgesic properties, potentially beneficial for pain management . The ability to cross the blood-brain barrier could make these compounds valuable in treating neurological disorders.

Pesticidal Applications

The unique chemical structure of this compound has led to its evaluation as a pesticide. Preliminary studies suggest that it may be effective against specific agricultural pests while being less harmful to beneficial insects . This could lead to the development of safer pest control methods that minimize environmental impact.

Polymer Synthesis

In material science, this compound has been utilized as a building block in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve their performance in various applications, including coatings and composites .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several imidazolidine derivatives against a panel of bacterial strains using the disc diffusion method. Among them, this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Bacillus subtilis, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a comparative study of different imidazolidine derivatives on cancer cell lines, this compound was found to induce significant apoptosis in MCF-7 cells at concentrations as low as 10 µM. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs .

作用機序

The mechanism of action of 5,5-Dicyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties.

類似化合物との比較

Similar Compounds

- 5,5-Diphenylimidazolidine-2,4-dione

- 5,5-Dimethylimidazolidine-2,4-dione

- 5,5-Diethylimidazolidine-2,4-dione

Uniqueness

5,5-Dicyclopropylimidazolidine-2,4-dione is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties compared to other similar compounds. These properties can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

生物活性

5,5-Dicyclopropylimidazolidine-2,4-dione is a compound with significant potential in pharmacology, particularly in the fields of anticancer and enzyme inhibition activities. This article provides a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its imidazolidine core structure, which is known for its diverse biological activities. The presence of cyclopropyl groups contributes to its unique properties, enhancing its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives of thiazolidine-2,4-dione and related compounds, including this compound. These compounds have shown promising results against different cancer cell lines.

- Case Study: Anticancer Efficacy

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-Dicyclopropylimidazolidine-2,4-dione | HT-29 | 0.081 |

| Other Derivative | MCF-7 | 7.94 |

2. Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities. Particularly, it has shown potential as a tyrosinase inhibitor.

- Tyrosinase Inhibition

| Compound | IC50 (μM) | Type of Inhibition |

|---|---|---|

| 5w (similar derivative) | 11.2 | Mixed-type |

| Kojic Acid | 15.6 | Competitive |

1. Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and target enzymes such as tyrosinase and VEGFR-2. These studies suggest that the compound can effectively bind to the active sites of these enzymes, altering their conformation and inhibiting their activity.

2. Apoptosis Induction

Flow cytometric analyses indicated that treatment with certain derivatives led to increased apoptosis in cancer cell lines. For instance, one derivative increased early apoptosis rates significantly compared to untreated controls .

Toxicity and ADMET Properties

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that derivatives of this compound possess favorable pharmacokinetic profiles conducive to further development as therapeutic agents .

特性

IUPAC Name |

5,5-dicyclopropylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-7-9(5-1-2-5,6-3-4-6)11-8(13)10-7/h5-6H,1-4H2,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACISZUHKKBVJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(C(=O)NC(=O)N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90283163 | |

| Record name | 5,5-dicyclopropylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7250-75-1 | |

| Record name | NSC30165 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,5-dicyclopropylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90283163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。